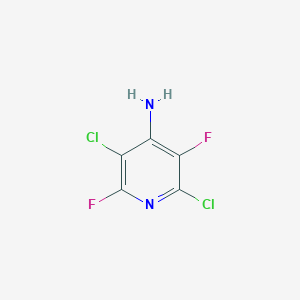

2,5-Dichloro-3,6-difluoropyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

189281-60-5 |

|---|---|

Molecular Formula |

C5H2Cl2F2N2 |

Molecular Weight |

198.98 g/mol |

IUPAC Name |

2,5-dichloro-3,6-difluoropyridin-4-amine |

InChI |

InChI=1S/C5H2Cl2F2N2/c6-1-3(10)2(8)4(7)11-5(1)9/h(H2,10,11) |

InChI Key |

FVRWYMWUPLJQQY-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=NC(=C1Cl)F)Cl)F)N |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)F)Cl)F)N |

Synonyms |

4-Pyridinamine,2,5-dichloro-3,6-difluoro-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dichloro 3,6 Difluoropyridin 4 Amine

Precursor Synthesis and Derivatization Strategies

The primary route to 2,5-dichloro-3,6-difluoropyridin-4-amine involves the synthesis and subsequent modification of a critical precursor, 3,5-dichloro-2,4,6-trifluoropyridine (B155018) (TFP). This intermediate is instrumental in introducing the required fluorine and chlorine atoms onto the pyridine (B92270) ring.

Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine (TFP) as a Key Intermediate

The key intermediate, 3,5-dichloro-2,4,6-trifluoropyridine (TFP), is synthesized from pentachloropyridine through a halogen exchange reaction. googleapis.com This process involves reacting pentachloropyridine with a fluorinating agent, typically an alkali-metal fluoride such as potassium fluoride (KF). googleapis.comgoogle.com In this nucleophilic aromatic substitution, three of the chlorine atoms on the pentachloropyridine ring are replaced by fluorine atoms to yield TFP. The reaction is conducted in a high-boiling point, aprotic solvent. googleapis.comgoogle.com

Significant research has focused on optimizing the reaction conditions to maximize the yield and purity of TFP while minimizing the formation of byproducts like tars. google.comgoogle.com A high-yield process has been developed that involves reacting pentachloropyridine with potassium fluoride in N-methylpyrrolidone (NMP) solvent. google.comgoogle.com

Key parameters for this optimized synthesis include:

Temperature : The reaction is typically carried out at temperatures ranging from 100°C to 170°C. The preferred range to ensure a rapid reaction rate while minimizing degradation is between 140°C and 160°C. google.com

Anhydrous Conditions : The reaction must be conducted under substantially anhydrous conditions, with a water content of less than 500 parts per million. The presence of water can lead to the formation of tarry degradation products and significantly lower the yield. google.comgoogle.com

Agitation : Vigorous agitation of the reaction mixture is employed to ensure good contact between the solid potassium fluoride and the dissolved pentachloropyridine, promoting an efficient reaction. google.comgoogle.com

Product Removal : In some process variations, the TFP product is continuously removed from the reaction mixture by distillation as it is formed. This method can help to drive the reaction to completion and protect the product from potential degradation under prolonged heating. google.comgoogle.com

Table 1: Optimized Reaction Conditions for TFP Synthesis

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Pentachloropyridine, Potassium Fluoride (KF) | Halogen exchange reaction. |

| Solvent | N-methylpyrrolidone (NMP) | Aprotic solvent that facilitates the reaction. |

| Temperature | 100°C - 170°C (Preferred: 140°C - 160°C) | Balances reaction rate with minimizing byproduct formation. google.com |

| Water Content | < 500 ppm | Prevents tar formation and improves yield. google.com |

| Agitation | Vigorous | Ensures efficient contact between reactants. google.com |

Direct Amination Approaches

Once the TFP intermediate is synthesized and purified, the next critical step is the introduction of the amine group at the C4 position of the pyridine ring to form the final product.

Nucleophilic Aromatic Substitution (NAS) with Ammonia

The conversion of 3,5-dichloro-2,4,6-trifluoropyridine to this compound is accomplished through a nucleophilic aromatic substitution (NAS) reaction. googleapis.com In this step, the fluorine atom at the 4-position of the TFP ring, which is the most activated position for nucleophilic attack, is displaced by an amino group. This is achieved by treating the TFP with ammonia. googleapis.com The reaction is highly regioselective, yielding the desired 4-amino product.

The efficiency of the amination reaction is dependent on specific conditions. Optimized processes have been developed using aqueous ammonia. One such method specifies a reaction temperature of 80°C and a reaction time of 30 minutes, with a molar ratio of TFP to ammonia of 1:3.5.

The choice of solvent also plays a crucial role. N-methylpyrrolidone (NMP), the same solvent often used in the preceding fluorination step, can be used for the amination reaction. patsnap.com In a typical procedure, TFP is dissolved in NMP within a reactor, and ammonia gas is then introduced into the solution. patsnap.com The reaction yields this compound and the byproduct ammonium fluoride. patsnap.com The final product can then be isolated from the reaction mixture.

Table 2: Conditions for Direct Amination of TFP

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 3,5-Dichloro-2,4,6-trifluoropyridine (TFP) | |

| Reagent | Ammonia (Aqueous or Gas) | patsnap.com |

| Solvent | N-methylpyrrolidone (NMP) | patsnap.com |

| Temperature | 80°C | |

| Reaction Time | 30 minutes | |

| Molar Ratio (TFP:NH₃) | 1:3.5 |

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 3,5-Dichloro-2,4,6-trifluoropyridine | TFP |

| Pentachloropyridine | - |

| Potassium Fluoride | KF |

| N-methylpyrrolidone | NMP |

Temperature and Pressure Optimization

The synthesis of the precursor for this compound, which is 3,5-dichloro-2,4,6-trifluoropyridine, involves reactions that are sensitive to temperature and pressure. The conversion of pentachloropyridine to 3,5-dichloro-2,4,6-trifluoropyridine is typically conducted at temperatures below 170°C in N-methylpyrrolidone solvent to ensure high yield and minimize tar formation. google.comgoogle.com For the subsequent amination of 3,5-dichloro-2,4,6-trifluoropyridine to yield the final product, optimal temperatures are reported to be in the range of 80°C to 120°C. One optimized process specifies a reaction temperature of 80°C for 30 minutes.

Pressure conditions are also a critical factor, particularly in the synthesis of the 3,5-dichloro-2,4,6-trifluoropyridine intermediate. The reaction can be carried out at atmospheric pressure, often under an inert gas like nitrogen or argon. google.com However, sub-atmospheric pressures, typically between 10 mm Hg and ambient pressure, are also employed. google.comgoogle.com The use of reduced pressure facilitates the continuous removal of the product by distillation as it is formed, which can be advantageous for the process. google.com

Table 1: Optimized Temperature and Pressure Conditions for the Synthesis of 3,5-Dichloro-2,4,6-trifluoropyridine

| Parameter | Value | Reference |

| Temperature | Below 170°C | google.comgoogle.com |

| Pressure | Atmospheric or Sub-atmospheric (10 mm Hg to ambient) | google.comgoogle.com |

Molar Ratio Considerations

The stoichiometry of the reactants is a crucial parameter that is carefully controlled to maximize the yield and purity of this compound. In the initial fluorination of pentachloropyridine to 3,5-dichloro-2,4,6-trifluoropyridine, the molar ratio of the alkali-metal fluoride (such as potassium fluoride) to pentachloropyridine is maintained in the range of 3:1 to 3.9:1. googleapis.com

For the subsequent amination step, where 3,5-dichloro-2,4,6-trifluoropyridine is converted to this compound, a specific molar ratio of the trifluoropyridine to ammonia is employed. An optimized process utilizes a molar ratio of 1:3.5 for 3,5-dichloro-2,4,6-trifluoropyridine to ammonia.

Table 2: Molar Ratio Considerations in the Synthesis of this compound and its Precursor

| Reaction Step | Reactants | Molar Ratio | Reference |

| Fluorination | Alkali-metal fluoride : Pentachloropyridine | 3:1 to 3.9:1 | googleapis.com |

| Amination | 3,5-Dichloro-2,4,6-trifluoropyridine : Ammonia | 1:3.5 |

Multi-Step Synthetic Pathways

The industrial production of this compound is often integrated into a multi-step pathway that leads to the synthesis of high-value agricultural chemicals. A prominent example is the amination-hydroxylation-condensation sequence.

Amination-Hydroxylation-Condensation Sequences

This synthetic route begins with the amination of a suitable precursor, followed by hydroxylation and a final condensation step to yield the desired product or its derivatives. The starting material for this sequence is typically 3,5-dichloro-2,4,6-trifluoropyridine, which undergoes amination to form this compound. patsnap.com This intermediate is then subjected to hydroxylation, followed by condensation. google.com

Following the hydroxylation step, the resulting phenolic intermediate undergoes a condensation reaction. A common method involves reacting the intermediate with ethyl chloroacetate to form the final product, such as a 4-amino-3,5-dichloro-6-fluoro-2-pyridyloxyacetic acid derivative. google.com This condensation is the final step in the sequence to produce certain herbicides.

Transition Metal-Catalyzed Coupling in Synthesis

Modern synthetic organic chemistry often employs transition metal catalysts to facilitate the formation of carbon-heteroatom bonds. In the context of synthesizing this compound, palladium-catalyzed cross-coupling reactions represent a potential and recognized synthetic route. While detailed research findings specifically documenting the synthesis of this exact compound via this method are not extensively available in the provided search results, the general applicability of palladium-catalyzed amination of aryl halides is a well-established and powerful tool in organic synthesis. This suggests its potential utility in the synthesis of functionalized aminopyridines.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of carbon-nitrogen bonds. libretexts.orgacsgcipr.org This approach is a contemporary strategy for the synthesis of arylamines from aryl halides. acs.org In the context of producing this compound, this methodology would involve the direct amination of a suitable precursor, such as 3,5-dichloro-2,4,6-trifluoropyridine, using an ammonia equivalent in the presence of a palladium catalyst and a suitable ligand.

The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that includes the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. researchgate.net The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often employed to facilitate the reaction.

While the direct palladium-catalyzed amination of 3,5-dichloro-2,4,6-trifluoropyridine to yield this compound is a recognized synthetic possibility, specific, detailed experimental protocols in peer-reviewed literature are not extensively documented. However, the general principles of the Buchwald-Hartwig amination provide a strong foundation for the development of such a synthetic route. The reaction would likely require careful optimization of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature to achieve high yields and selectivity, given the multiple reactive sites on the starting material.

Table 1: Hypothetical Reaction Parameters for Palladium-Catalyzed Synthesis

| Parameter | Proposed Conditions |

| Starting Material | 3,5-Dichloro-2,4,6-trifluoropyridine |

| Reagent | Ammonia source (e.g., ammonia gas, ammonium salt) |

| Catalyst | Palladium(0) or Palladium(II) precursor (e.g., Pd2(dba)3, Pd(OAc)2) |

| Ligand | Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) |

| Base | Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, LHMDS) |

| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) |

| Temperature | Elevated temperatures (e.g., 80-120 °C) |

Exploration of Novel Synthetic Routes and Green Chemistry Principles

Recent research and patent literature have focused on developing more efficient, scalable, and environmentally conscious methods for the synthesis of this compound. A prominent and well-documented approach involves a two-step process starting from pentachloropyridine. googleapis.com

The first step is the selective fluorination of pentachloropyridine to produce the intermediate, 3,5-dichloro-2,4,6-trifluoropyridine. This is typically achieved by reacting pentachloropyridine with an alkali metal fluoride, such as potassium fluoride, in an aprotic polar solvent. googleapis.com The subsequent step involves the regioselective amination of the 3,5-dichloro-2,4,6-trifluoropyridine intermediate with ammonia, which preferentially substitutes the fluorine atom at the 4-position of the pyridine ring to yield the final product. googleapis.compatsnap.comgoogle.com

Table 2: Two-Step Synthesis of this compound

| Step | Reaction | Starting Material | Reagents | Solvent(s) | Key Conditions | Yield |

| 1 | Fluorination | Pentachloropyridine | Potassium Fluoride (KF) | N-methylpyrrolidone (NMP), Toluene | Elevated temperature (e.g., 135°C) | High |

| 2 | Amination | 3,5-Dichloro-2,4,6-trifluoropyridine | Ammonia (NH3) | N-methylpyrrolidone (NMP) | Controlled temperature (e.g., 20°C) | 83 mol% (based on pentachloropyridine) googleapis.com |

Chemical Reactivity and Transformation Pathways of 2,5 Dichloro 3,6 Difluoropyridin 4 Amine

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring, amplified by the presence of four electron-withdrawing halogen atoms, makes 2,5-dichloro-3,6-difluoropyridin-4-amine susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions of the fluorine and chlorine atoms influence the regioselectivity of these substitutions.

This compound can react with various amine nucleophiles to generate a range of substituted pyridine derivatives. These reactions are fundamental for building more complex molecules, particularly in the synthesis of pharmaceutical and agrochemical compounds. The reaction can lead to the formation of both symmetrical and unsymmetrical products, depending on the stoichiometry and nature of the amine used. While specific examples for this exact compound are not extensively detailed, the principles of palladium-catalyzed C,N-cross coupling reactions seen with other halo-aminopyridines suggest a powerful method for forming new carbon-nitrogen bonds. nih.gov

Table 1: Potential Amine-Based Derivative Synthesis

| Reactant | Product Type | Significance |

|---|---|---|

| Primary Amines | Secondary aminopyridines | Building blocks for complex heterocycles |

| Secondary Amines | Tertiary aminopyridines | Introduction of diverse functional groups |

The halogen atoms on the pyridine ring can be selectively displaced by other nucleophiles. The lability of the halogens typically follows the order F > Cl in nucleophilic aromatic substitution on electron-deficient rings, although reaction conditions can influence this outcome.

A notable example is the reaction of 4-amino-3,5-dichloro-2,6-difluoropyridine with an aqueous solution of potassium hydroxide (KOH). google.compatsnap.com Upon heating to reflux, a selective substitution of one of the fluorine atoms occurs, yielding potassium 4-amino-3,5-dichloro-6-fluoropyridin-2-olate. google.compatsnap.com This reaction demonstrates the displacement of a fluoride ion by a hydroxide ion, which is a key step in the synthesis of intermediates for herbicides like Fluroxypyr (B1673483). chemicalbook.comchemdad.comchemicalbook.com

Table 2: Example of Halogen Displacement

| Reactant | Reagent | Product | Displaced Halogen |

|---|

Oxidation and Reduction Pathways

While the core structure of this compound is relatively stable, the potential for oxidation and reduction reactions exists, particularly for its derivatives. Specific literature detailing the direct oxidation or reduction of this compound is limited. However, related aminopyridine compounds can undergo transformations such as the reduction of a nitro group, which can be introduced onto the ring via nitration. dntb.gov.ua Such pathways are crucial for further functionalization of the pyridine core.

Coupling Reactions and Complex Molecule Formation

The presence of multiple halogen atoms makes this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions. These reactions are essential for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simple precursors. researchgate.net Catalytic systems involving metals like palladium, rhodium, iridium, and copper are commonly employed for the functionalization of N-aryl-2-aminopyridines. researchgate.net

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | C-C | Synthesis of biaryl compounds |

| Chan-Lam | Amines, alcohols | C-N, C-O | Formation of N- and O-aryl derivatives |

| Ullmann | Amines, alcohols | C-N, C-O | Alternative to Chan-Lam coupling |

Aromatic primary amines are known to undergo diazotization when treated with a source of nitrous acid, followed by coupling with an activated aromatic compound to form azo dyes. However, there is a lack of specific documented examples of this compound undergoing diazotization-coupling reactions in the available literature. The highly electron-deficient nature of the substituted pyridine ring may influence the stability and reactivity of the corresponding diazonium salt.

The mechanism of cross-coupling reactions on substrates like this compound is complex and depends on the specific catalyst and reactants used. For palladium-catalyzed reactions involving aminopyridines, several factors are critical. The 2-amino group can potentially chelate the palladium catalyst, which could hinder the key steps of oxidative addition or transmetallation. nih.gov

In many transition-metal-catalyzed reactions, the pyridine nitrogen itself can act as a directing group, forming stable cyclometalated intermediates that facilitate C-H activation or functionalization at specific positions. researchgate.net The general catalytic cycle typically involves:

Oxidative Addition: The metal catalyst inserts into the carbon-halogen bond of the aminopyridine.

Transmetallation: A functional group is transferred from another reagent (e.g., a boronic acid in Suzuki coupling) to the metal center.

Reductive Elimination: The desired product is formed as the catalyst is regenerated in its active state.

The choice of ligands on the metal catalyst is crucial for optimizing the reaction efficiency and preventing side reactions, such as the homocoupling of reactants. nih.gov

Advanced Spectroscopic Characterization of 2,5 Dichloro 3,6 Difluoropyridin 4 Amine and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations and functional groups present in a molecule. For 2,5-Dichloro-3,6-difluoropyridin-4-amine, these methods are essential for identifying key structural motifs and understanding intermolecular interactions.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The primary amine (-NH₂) group typically shows symmetric and asymmetric stretching vibrations. In related compounds like 2-aminopyridine, these bands are found in the 3500-3300 cm⁻¹ region. researchgate.net The positions of these bands are sensitive to hydrogen bonding.

The pyridine (B92270) ring itself gives rise to a series of complex vibrations. C=C and C=N ring stretching vibrations are anticipated in the 1625-1430 cm⁻¹ range. elixirpublishers.com The substitution pattern, with electron-withdrawing halogen atoms, will influence the exact frequencies of these modes. For instance, in 4-amino-2,6-dichloropyridine, ring stretching vibrations are observed between 1600 cm⁻¹ and 1400 cm⁻¹. nih.gov

The carbon-halogen bonds also produce distinct signals. The C-F stretching vibrations are typically strong and appear in the 1400-1000 cm⁻¹ region. The C-Cl stretching vibrations are found at lower wavenumbers, generally in the 800-600 cm⁻¹ range. Analysis of similar halogenated pyridines aids in the precise assignment of these bands. asianpubs.org

Table 1: Predicted Infrared (IR) Band Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric Stretch | ~3450 | Amine (-NH₂) |

| N-H Symmetric Stretch | ~3350 | Amine (-NH₂) |

| N-H Scissoring (Bending) | 1650-1580 | Amine (-NH₂) |

| C=C / C=N Ring Stretch | 1600-1450 | Pyridine Ring |

| C-N Stretch | 1350-1250 | Aromatic Amine |

| C-F Stretch | 1300-1100 | Aryl Fluoride |

| C-Cl Stretch | 800-650 | Aryl Chloride |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and vibrations involving non-polar bonds often produce strong Raman signals.

For this compound, the symmetric "ring breathing" mode of the pyridine nucleus, which involves the entire ring expanding and contracting symmetrically, is expected to be a particularly strong and characteristic band in the Raman spectrum, likely appearing around 1000-950 cm⁻¹. In studies of 4-amino-2,6-dichloropyridine, intense Raman bands are assigned to ring vibrations. nih.gov The C-Cl and C-F symmetric stretching modes would also be Raman active. The vibrations of the C-Cl bonds are typically found in the 800-600 cm⁻¹ region, while the C-F vibrations would appear at higher frequencies. A detailed study on the similar 4-Amino-3-chloro-2,5,6-trifluoropyridine also utilized Raman spectroscopy to identify C-F and C-Cl fundamentals. researchgate.net

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretches | ~3450, ~3350 | Weak-Medium |

| C=C / C=N Ring Stretches | 1600-1450 | Medium-Strong |

| Pyridine Ring Breathing | 1000-950 | Strong |

| C-F Stretch | 1300-1100 | Medium |

| C-Cl Stretch | 800-650 | Strong |

The amine group in this compound can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. In the solid state, this can lead to intermolecular N-H···N hydrogen bonds. The formation of such bonds would cause the N-H stretching bands in the IR spectrum to broaden and shift to lower frequencies (a red shift) compared to their positions in a non-polar solvent.

Furthermore, the basicity of the amine and pyridine nitrogen atoms allows for salt formation with acids. Upon protonation, for example with HCl, an aminopyridinium salt is formed. This transformation would lead to significant changes in the vibrational spectrum. The N-H stretching bands of the -NH₂ group would be replaced by broader absorptions for the -NH₃⁺ and ring N⁺-H groups, often extending over a wide range from 3200 cm⁻¹ to 2500 cm⁻¹. pw.edu.pl The pyridine ring vibrations would also shift to higher frequencies due to the positive charge on the nitrogen atom, which alters the electron distribution and bond strengths within the ring. pw.edu.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for confirming the connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR would collectively provide a complete picture of the molecular structure.

Due to the substitution pattern, the molecule has no C-H protons on the pyridine ring, so the ¹H NMR spectrum would be expected to be simple, showing only a signal for the amine (-NH₂) protons. This signal's chemical shift would be dependent on the solvent and concentration due to hydrogen bonding effects, but it would likely appear as a broad singlet in the range of δ 5.0-8.0 ppm. In related aminopyridines, the amine proton signals are often observed in this region. acs.orgchemicalbook.com

The ¹³C NMR spectrum would be more informative, expected to show five distinct signals for the five carbon atoms of the pyridine ring, as the molecule is asymmetric. The chemical shifts would be significantly influenced by the attached substituents. Carbons bonded to fluorine (C2, C6) would exhibit large ¹J(C,F) coupling constants and appear at lower field (higher ppm). Carbons bonded to chlorine (C3, C5) and nitrogen (C4) would also have characteristic shifts. Based on data for other substituted pyridines, the carbon chemical shifts can be predicted. fluorine1.ruacs.org

¹⁹F NMR would show two signals for the two non-equivalent fluorine atoms at positions 2 and 6. The chemical shifts and coupling constants (J) to adjacent carbons would confirm their positions. Similarly, ¹⁵N NMR would show two signals, one for the ring nitrogen and one for the exocyclic amine nitrogen, confirming the nitrogen environment.

Table 3: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling |

|---|---|---|---|

| ¹H | -NH₂ | 5.0 - 8.0 | Broad singlet |

| ¹³C | C2 | ~150-160 | Doublet (large ¹JCF) |

| C3 | ~110-120 | Singlet or small couplings | |

| C4 | ~140-150 | Singlet or small couplings | |

| C5 | ~110-120 | Singlet or small couplings | |

| C6 | ~150-160 | Doublet (large ¹JCF) | |

| ¹⁹F | F at C2 | -70 to -90 | Complex multiplet |

| F at C6 | -70 to -90 | Complex multiplet |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₅H₂Cl₂F₂N₂. chemicalbook.com

The electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion (M⁺˙) peak. A key feature would be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the molecular ion will appear as a cluster of peaks: M⁺˙ (containing two ³⁵Cl atoms), [M+2]⁺˙ (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺˙ (two ³⁷Cl atoms), with a characteristic intensity ratio of approximately 9:6:1. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental formula.

Fragmentation patterns would provide further structural evidence. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms (Cl˙ or F˙) or molecules like HCl. youtube.com For substituted pyridines, the loss of HCN from the ring is also a characteristic fragmentation pathway. chemjournal.kz

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value / Observation |

|---|---|

| Molecular Formula | C₅H₂Cl₂F₂N₂ |

| Nominal Molecular Weight | 198 g/mol |

| Monoisotopic Mass (for M⁺˙ peak with ²H¹, ¹²C₅, ³⁵Cl₂, ¹⁹F₂, ¹⁴N₂) | 197.9539 u |

| Characteristic Isotopic Pattern | M⁺˙, [M+2]⁺˙, [M+4]⁺˙ peaks with ~9:6:1 intensity ratio |

| Major Fragmentation Pathways | Loss of Cl (M - 35/37) |

| Loss of F (M - 19) | |

| Loss of HCN (from ring) |

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org An analysis of this compound would provide accurate data on bond lengths, bond angles, and torsional angles.

This technique would confirm the planarity of the pyridine ring and the geometry of the exocyclic amine group. Crucially, it would reveal the nature of intermolecular interactions that govern the crystal packing. Based on studies of similar halogenated aminopyridines, it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. researchgate.net Specifically, the amine group hydrogens are likely to form N-H···N hydrogen bonds with the nitrogen atom of an adjacent pyridine ring, leading to the formation of chains or dimeric structures. mdpi.com

Computational Chemistry and Theoretical Studies on 2,5 Dichloro 3,6 Difluoropyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of 2,5-dichloro-3,6-difluoropyridin-4-amine. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of how electrons are distributed within the molecule, which in turn dictates its physical and chemical properties. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) analysis for this compound reveals the distribution and energy levels of its frontier orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO signifies its capacity to accept electrons. nih.gov The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and stability. nih.gov

For a molecule with multiple halogen substituents and an amino group, the HOMO is typically localized on the electron-rich pyridine (B92270) ring and the amino group, which act as electron-donating centers. Conversely, the LUMO is distributed over the pyridine ring, with significant contributions from the electronegative halogen atoms, which act as electron-withdrawing groups. The precise energy levels and localizations can be determined through computational software packages that solve the quantum mechanical equations for the molecule. nih.govsourceforge.net

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the surface of a molecule. deeporigin.com It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. uni-muenchen.de For this compound, the ESP map would show negative potential (typically colored red) around the nitrogen atom of the pyridine ring and the amino group, indicating these as sites for electrophilic attack. deeporigin.comuni-muenchen.de

Conversely, positive potential (typically colored blue) would be observed around the hydrogen atoms of the amino group and, interestingly, on the halogen atoms, particularly the chlorine atoms, due to the phenomenon of a "sigma-hole". mdpi.com A sigma-hole is a region of positive electrostatic potential on a halogen atom, opposite to the covalent bond, which allows it to act as a Lewis acid and form halogen bonds. researchgate.netresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms and their relative energies. mdpi.com For a substituted pyridine ring, the primary conformational flexibility would involve the orientation of the amino group relative to the ring. While the pyridine ring itself is rigid, the exocyclic amino group can rotate. Computational methods can determine the most stable conformation by calculating the energy associated with different rotational angles. researchgate.net

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal how this compound interacts with itself and with other molecules, such as solvents. mdpi.com This is particularly useful for understanding its behavior in different environments and how its conformation might change. nih.gov

Prediction of Reactivity and Reaction Pathways

Computational chemistry can predict the reactivity of this compound and the likely pathways of its reactions. researchgate.net Reactivity indices, derived from quantum chemical calculations, can identify the most probable sites for electrophilic and nucleophilic attack. nih.gov For instance, the Fukui function can be used to pinpoint the atoms most susceptible to attack by different types of reagents. researchgate.netnih.gov

By calculating the energy profiles of potential reaction pathways, computational methods can determine the most energetically favorable route for a given reaction. youtube.com This involves locating transition states and calculating activation energies, which are crucial for understanding reaction kinetics. nih.gov For a polyhalogenated pyridine, predicting the regioselectivity of substitution reactions is a key application of these methods. rsc.org

Theoretical Spectroscopic Calculations (e.g., Vibrational Frequency Prediction)

Theoretical calculations can predict various spectroscopic properties of this compound, which can then be compared with experimental data to confirm its structure. nih.gov One of the most common applications is the prediction of vibrational frequencies, which correspond to the peaks in an infrared (IR) or Raman spectrum. cdnsciencepub.comacs.org

By calculating the harmonic vibrational frequencies at a given level of theory, a theoretical spectrum can be generated. mdpi.com While there is often a systematic deviation from experimental values, scaling factors can be applied to improve the agreement. mdpi.com These calculations are invaluable for assigning the vibrational modes observed in experimental spectra to specific molecular motions, such as stretching and bending of bonds. researchgate.net

Challenges in Computational Modeling of Polyhalogenated Pyridines

Despite the power of computational chemistry, modeling polyhalogenated pyridines like this compound presents several challenges. One of the main difficulties lies in accurately describing the non-covalent interactions involving halogen atoms, such as halogen bonding. nih.gov Standard computational methods may not always capture the anisotropic charge distribution around halogen atoms that gives rise to the sigma-hole. nih.gov

Furthermore, the presence of multiple, highly electronegative halogen atoms can lead to complex electronic effects that are challenging to model accurately. acs.org The choice of computational method and basis set is crucial for obtaining reliable results, and high-level calculations can be computationally expensive. nih.govmdpi.com Accurately predicting the properties of these molecules in different solvent environments also requires sophisticated solvation models. researchgate.net

Synthetic Utility and Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Agrochemicals

In the field of agricultural chemistry, 2,5-Dichloro-3,6-difluoropyridin-4-amine, also known by the synonym 4-Amino-3,5-dichloro-2,6-difluoropyridine, is a crucial intermediate in the production of certain herbicides. chemdad.comgoogleapis.com The specific arrangement of halogen atoms on the pyridine (B92270) ring is instrumental in the synthesis of potent agrochemical agents. googleapis.com Polychloropyridines are often the preferred feedstocks for creating these complex chlorofluoropyridines, which are subsequently converted into herbicidal products. googleapis.com

Table 1: Synthesis Pathway Overview

| Precursor | Intermediate | Final Product | Application |

|---|

Building Block for Complex Heterocyclic Architectures

The reactivity of the halogen substituents on the this compound ring makes it an excellent scaffold for constructing more complex heterocyclic systems. srdorganics.comaksci.com Heterocyclic compounds are a cornerstone in organic synthesis, and highly functionalized pyridines serve as privileged structures for developing new molecules in medicinal chemistry and materials science. srdorganics.com

The differential reactivity of the chlorine and fluorine atoms on the pyridine ring allows for chemoselective functionalization. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and amination reactions are common strategies for replacing the halogen atoms with other functional groups. researchgate.net This enables the introduction of aryl, alkyl, or amino moieties, leading to a diverse range of novel substituted pyridine derivatives. While specific examples for this compound are proprietary or less documented in open literature, the functionalization of analogous polysubstituted halopyridines is a well-established methodology for creating complex molecular architectures. researchgate.netmdpi.com This strategic functionalization is key to developing compounds with tailored electronic and steric properties. mdpi.com

The ability of this compound to engage in specific intermolecular interactions makes it a candidate for incorporation into larger, organized systems. The amino group and the nitrogen atom in the pyridine ring can act as hydrogen bond donors and acceptors, respectively. This facilitates the formation of supramolecular assemblies through self-assembly with complementary molecules. For instance, related amino-chloropyridine derivatives have been shown to form cocrystals with chlorobenzoic acids, where strong N—H⋯N and O—H⋯N hydrogen bonds dictate the resulting supramolecular structure. mdpi.com Such non-covalent interactions are crucial for designing crystal structures and materials with specific properties. mdpi.comnih.gov

Table 2: Potential Intermolecular Interactions for Supramolecular Assembly

| Interacting Group on Pyridine | Potential Partner Group | Type of Interaction |

|---|---|---|

| Amino Group (-NH2) | Carboxylic Acid (-COOH) | Hydrogen Bonding |

| Pyridine Ring Nitrogen | Hydroxyl Group (-OH) | Hydrogen Bonding |

| Halogen Atoms (Cl, F) | Aromatic Rings | Halogen-π Interactions |

Strategic Intermediate in Pharmaceutical Lead Compound Synthesis

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The unique substitution pattern of this compound provides a starting point for the synthesis of novel pharmaceutical candidates. nih.govenamine.net Its derivatives have the potential to be explored for various therapeutic applications, leveraging the established biological activity of functionalized pyridines. nih.govnih.gov

In drug discovery, generating a library of related compounds (scaffold diversification) is essential for identifying lead compounds with optimal activity and properties. The multiple reactive sites on this compound allow for systematic modification. By selectively substituting the chloro and fluoro groups, medicinal chemists can modulate factors such as potency, selectivity, and pharmacokinetic profiles. enamine.net For example, functionalized 3-amino-imidazo[1,2-a]pyridines, which can be derived from aminopyridines, have been identified as a novel class of inhibitors for enzymes like Mycobacterium tuberculosis glutamine synthetase. nih.gov The ability to diversify the pyridine core is thus a critical step in the development of new therapeutic agents. nih.govenamine.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-dichloro-2,4,6-trifluoropyridine (B155018) |

| 4-Amino-3,5-dichloro-2,6-difluoropyridine |

| Fluroxypyr (B1673483) |

| Pentachloropyridine |

Design of Enzyme Inhibitors and Receptor Modulators (from a chemical structure perspective)

From a chemical structure perspective, the this compound molecule possesses features commonly utilized in the design of bioactive compounds. The pyridine core is a well-established scaffold in medicinal chemistry, known for its ability to form key interactions with biological targets. The presence of both fluorine and chlorine atoms can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. Fluorine, in particular, is often incorporated into pharmaceutical candidates to enhance binding affinity and improve pharmacokinetic profiles. The amino group provides a reactive handle for further chemical modification, allowing for the attachment of various pharmacophores.

Despite these promising structural attributes, a detailed search of the scientific and patent literature did not yield specific examples of enzyme inhibitors or receptor modulators that are synthesized directly from this compound for therapeutic use. While the broader class of fluorinated pyridines is prevalent in medicinal chemistry, the application of this specific molecule as a foundational scaffold for designing enzyme inhibitors or receptor modulators is not well-documented in publicly available research. Its primary documented role is as an intermediate in the synthesis of agrochemicals, such as the herbicide Fluroxypyr, which functions as a synthetic auxin, mimicking a plant growth hormone rather than acting as a typical enzyme inhibitor.

Application as a Reference Compound in Fluorine Chemistry Research

In fluorine chemistry, particularly in analytical techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, reference compounds with well-defined chemical shifts are essential for calibrating instruments and comparing the properties of new fluorinated molecules. A suitable reference compound should be chemically stable, readily available in high purity, and exhibit a simple NMR spectrum.

While basic physicochemical data for this compound, such as its melting point and molecular weight, are available, there is no documented evidence of its use as a formal reference compound in fluorine chemistry research. Scientific literature that involves comparative studies of fluorinated pyridines or the development of ¹⁹F NMR techniques does not cite this specific molecule as a standard for chemical shift or for quantifying fluorine content. Therefore, its application as a reference compound is not an established practice in the field.

| Property | Value |

| CAS Number | 2840-00-8 |

| Molecular Formula | C₅H₂Cl₂F₂N₂ |

| Molecular Weight | 198.99 g/mol |

| Appearance | White to light yellow crystal powder |

| Melting Point | 112-114 °C |

Note: The data in this table is compiled from publicly available chemical supplier information.

Contributions to Materials Science through Chemical Synthesis

Polyhalogenated and nitrogen-containing aromatic compounds are often explored as monomers or key intermediates in the synthesis of functional materials, including heat-resistant polymers, conductive polymers, and materials with specific optical properties. The high degree of halogenation in this compound could theoretically impart properties like flame retardancy and thermal stability to a resulting polymer. The pyridine nitrogen and the amino group could also participate in polymerization reactions or influence the electronic properties of a material.

However, a thorough review of scientific and patent literature reveals no specific instances where this compound has been used as a monomer or a direct precursor in the synthesis of polymers or other functional materials. While there is extensive research on polymers derived from other halogenated or aminated aromatic compounds, the contribution of this particular molecule to materials science through chemical synthesis is not documented in the available literature.

Future Research Directions and Methodological Advancements

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 2,5-Dichloro-3,6-difluoropyridin-4-amine typically involves the amination of a polychlorofluorinated pyridine (B92270) precursor. While effective, these routes often present challenges related to yield, purity, and waste generation. Future research is geared towards developing more atom-economical and environmentally benign synthetic pathways.

Key areas of development include:

Advanced Catalytic Systems: Research into novel catalysts for the amination of polychloroarenes is a promising avenue. While palladium-catalyzed amination (Buchwald-Hartwig reaction) is well-established for many aryl halides, its application to highly electron-deficient and sterically hindered substrates like perhalogenated pyridines can be challenging. researchgate.net Future work could focus on developing more robust ligand systems or exploring catalysts based on more abundant and less expensive metals like nickel or copper that can operate under milder conditions.

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward automation and scale-up. acs.orglookchem.com Implementing a flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized byproduct formation. lookchem.com The controlled conditions in a flow reactor could be particularly beneficial for managing the exothermic nature of amination reactions.

Alternative Solvents and Reaction Conditions: The use of harsh solvents is a major drawback in many chemical processes. Research into greener solvent alternatives, such as supercritical fluids or ionic liquids, could significantly reduce the environmental impact of the synthesis. Furthermore, catalyst-free methods, potentially utilizing microwave irradiation or solvent-free conditions, are being explored for the synthesis of various aminopyridine derivatives and could be adapted for this specific compound. researchgate.netnih.gov

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Advanced Catalysis | Higher yields, milder conditions, lower catalyst loading. | Novel ligands, earth-abundant metal catalysts (Ni, Cu). |

| Flow Chemistry | Improved safety, higher throughput, better process control, easier scale-up. acs.orglookchem.com | Reactor design, optimization of residence time and temperature. lookchem.com |

| Green Solvents | Reduced environmental impact, easier product separation. | Application of supercritical CO2, ionic liquids, or bio-based solvents. |

| Catalyst-Free Methods | Lower cost, no metal contamination, simplified purification. researchgate.netnih.gov | Microwave-assisted synthesis, solvent-free reaction conditions. nih.gov |

Exploration of Novel Derivatization Chemistries

Beyond its established role as a precursor to fluroxypyr (B1673483), the unique substitution pattern of this compound makes it an attractive scaffold for the synthesis of novel, biologically active molecules. Future research will likely focus on exploring new ways to functionalize this core structure.

C-H Activation: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized substrates. While the pyridine ring is electron-deficient, recent advancements have enabled C-H functionalization even on such challenging systems. acs.org Research could target the development of methods for selective C-H activation on derivatives of this compound, opening pathways to new analogues.

Photoredox Catalysis: Light-mediated reactions have emerged as a mild and powerful method for forging new chemical bonds. chemrxiv.org Photochemical approaches could enable novel transformations that are not accessible through traditional thermal methods, such as selective amination or alkylation at different positions on the pyridine ring under ambient conditions. chemrxiv.orgnih.gov

Selective Nucleophilic Substitution: The two fluorine atoms and two chlorine atoms on the ring exhibit different reactivities towards nucleophilic substitution. Exploring this differential reactivity with a wider range of nucleophiles (e.g., N-, O-, S-, and C-based) could yield a diverse library of new compounds with potential applications in medicinal chemistry or materials science. nih.gov For instance, selective displacement of the fluorine atom adjacent to the nitrogen is often favored. nih.gov

Advanced Mechanistic Studies of its Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is crucial for optimizing existing processes and designing new ones.

The primary transformation is the nucleophilic aromatic substitution (SNAr) reaction. While the classical SNAr mechanism proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate, recent studies have shown that many SNAr reactions may proceed through a concerted or borderline mechanism. nih.govsemanticscholar.org

Future research in this area will likely involve:

Computational Chemistry: Density Functional Theory (DFT) calculations can provide invaluable insights into reaction pathways, transition state geometries, and activation energies. researchgate.netnih.gov Such computational analyses can help predict the regioselectivity of substitutions on the polychlorodifluoropyridine ring and rationalize experimental observations. researchgate.net For example, computational studies on similar systems have been used to explain the preference for substitution at the para-position in pentafluoronitrobenzene. semanticscholar.org

Kinetic Studies: Detailed kinetic analysis can help elucidate the rate-determining steps of reactions and determine whether they proceed via a stepwise or concerted mechanism. Techniques like kinetic isotope effect (KIE) studies can be particularly informative. nih.gov

In-situ Spectroscopy: Utilizing techniques such as NMR and IR spectroscopy to monitor reactions in real-time can help identify and characterize transient intermediates, providing direct evidence for proposed reaction mechanisms.

Integration of Machine Learning and AI in Synthetic Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical synthesis. researchgate.net These tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design entire synthetic routes from scratch. jetir.org

For a complex target like this compound and its derivatives, AI could play a significant role in:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose multiple synthetic pathways, including novel routes that may not be obvious to a human chemist. acs.orgnih.gov This can accelerate the discovery of more efficient and cost-effective syntheses.

Reaction Condition Optimization: ML models can be trained on experimental data to predict how variables like temperature, solvent, catalyst, and reaction time will affect the yield and purity of a reaction. jetir.org This allows for the rapid in silico optimization of synthetic procedures, reducing the need for extensive trial-and-error experimentation.

Predictive Modeling: AI can be used to predict the properties and potential biological activities of novel derivatives of this compound, helping to guide synthetic efforts towards molecules with the most promising characteristics. acs.org

Table 2: Applications of AI/ML in the Chemistry of this compound

| AI/ML Application | Potential Impact |

|---|---|

| Retrosynthesis Planning | Discovery of novel and more efficient synthetic routes. nih.gov |

| Reaction Outcome Prediction | Higher success rates in synthesis, reduced experimental waste. jetir.org |

| Catalyst and Reagent Design | Identification of optimal catalysts for challenging transformations. |

| Property Prediction | Prioritization of synthetic targets for specific applications. |

Exploration of its Role in Green Chemistry Applications (as a chemical intermediate)

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. As a key intermediate, the synthesis of this compound and its conversion to final products like fluroxypyr offer several opportunities for green chemistry innovations. tudublin.ie

Future research could focus on:

Waste Valorization: Investigating methods to recycle and reuse byproducts from the synthesis can turn waste streams into valuable materials. For instance, processes have been developed to recover and recycle solvents like N-Methylpyrrolidone and byproducts like potassium fluoride. google.com

Design for Degradation: While fluroxypyr is an effective herbicide, designing future derivatives based on the this compound scaffold that are designed to degrade into benign substances after their intended use would be a significant advancement in sustainable agriculture.

By integrating predictive modeling and AI, chemists can incorporate green chemistry metrics early in the design phase, selecting synthetic routes that are not only efficient but also environmentally sustainable. gcande.org

Q & A

Q. What are the optimal synthetic routes for 2,5-dichloro-3,6-difluoropyridin-4-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves halogenation of pyridine precursors. A multi-step approach may include:

Chlorination : Use 2,5-dichloropyridine as a starting material, reacting with fluorinating agents (e.g., HF or KF) under controlled temperatures (300–500°C) with catalysts like FeF₃ to introduce fluorine atoms .

Amine functionalization : Introduce the amine group via nucleophilic substitution under inert atmospheres, using NH₃ or protected amine reagents.

Optimization : Vary catalysts (e.g., FeF₃ vs. CuF₂), solvent polarity, and temperature gradients to maximize yield. Monitor intermediates via HPLC or GC-MS to identify side products (e.g., over-fluorinated derivatives) .

Q. How can purification and characterization of this compound be achieved with high precision?

Methodological Answer:

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the compound. Confirm purity via melting point analysis (expected range: 159–161°C for analogous structures) .

- Characterization :

- NMR : ¹⁹F NMR to resolve fluorine environments; ¹H/¹³C NMR for amine and chlorine positions.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.

- X-ray Diffraction : For crystal structure determination, use SHELX programs to refine atomic positions and hydrogen-bonding networks .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Employ hybrid functionals (e.g., B3LYP) with 6-31G* basis sets to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potentials, and halogen-bonding tendencies .

- Example : Compare calculated vs. experimental bond lengths (e.g., C–F vs. C–Cl) to validate models. Discrepancies >0.05 Å may indicate basis set limitations .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence regioselectivity in downstream reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine’s strong electronegativity directs electrophilic attacks to the para-amine position, while chlorine’s polarizability stabilizes radical intermediates.

- Experimental Design : Perform Suzuki-Miyaura couplings with substituted boronic acids, tracking regioselectivity via LC-MS. Compare results with DFT-predicted charge distributions .

Q. What strategies can resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

Q. How can this compound be leveraged in supramolecular chemistry or crystal engineering?

Methodological Answer:

- Supramolecular Synthons : The amine group forms N–H···N/F hydrogen bonds, while chlorine participates in halogen···π interactions. Co-crystallize with complementary partners (e.g., carboxylic acids) and analyze packing motifs via SHELXL .

- Example : A co-crystal with trifluoroacetic acid showed a 2D network stabilized by N–H···O and C–F···Cl interactions (P1 space group) .

Q. What mechanistic insights exist for its role in catalytic or biological systems?

Methodological Answer:

- Kinetic Studies : Use stopped-flow spectroscopy to monitor reactions with biological thiols (e.g., glutathione), quantifying rate constants (kobs) under varying pH .

- Isotopic Labeling : Synthesize <sup>15</sup>N-labeled analogs to track amine participation in enzyme inhibition (e.g., cytochrome P450) via <sup>15</sup>N NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.